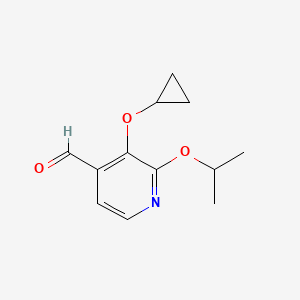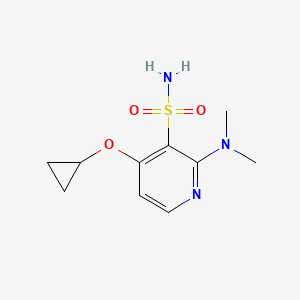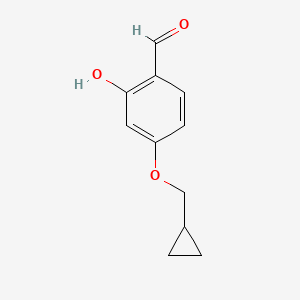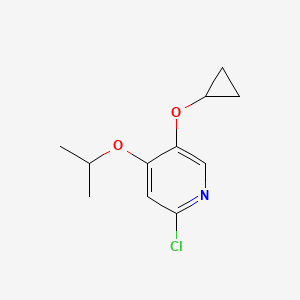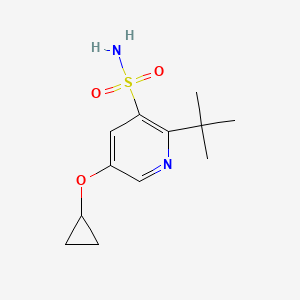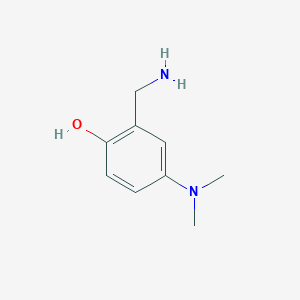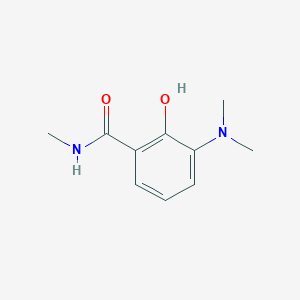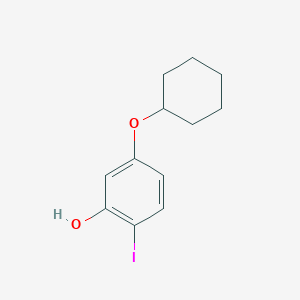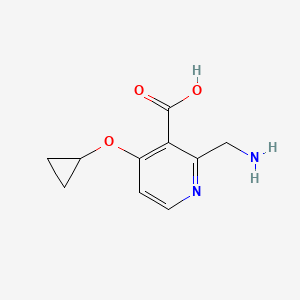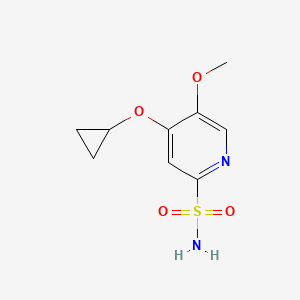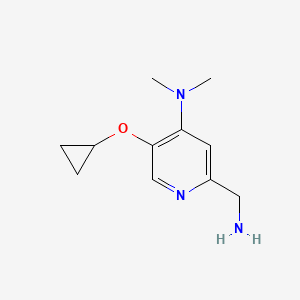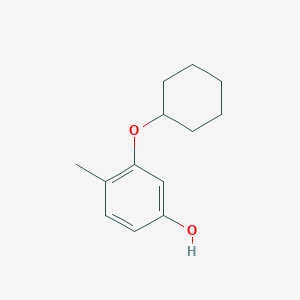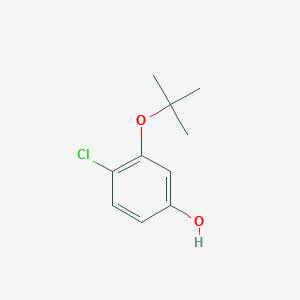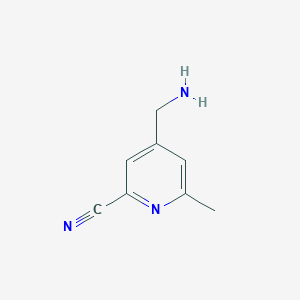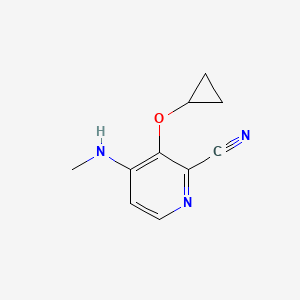
3-Cyclopropoxy-4-(methylamino)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-(methylamino)picolinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-(methylamino)picolinonitrile can be achieved through several methods. One notable approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild reaction conditions . This method is catalyzed by gold(I) and allows for the formation of the desired picolinonitrile in a stepwise and one-pot fashion . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-(methylamino)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold(I) catalysts, isoxazolyl magnesium species, and electrophilic trapping agents . The major products formed from these reactions include a variety of functional groups such as amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . . Additionally, its unique structure makes it a useful tool in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylamino)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropoxy-4-(methylamino)picolinonitrile can be compared with other similar compounds, such as 3-Hydroxy-4-substituted picolinonitriles . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique cyclopropoxy and methylamino groups in this compound confer distinct reactivity and functionality, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-(methylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-12-8-4-5-13-9(6-11)10(8)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI Key |
NEUJDIGNTFBJQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


